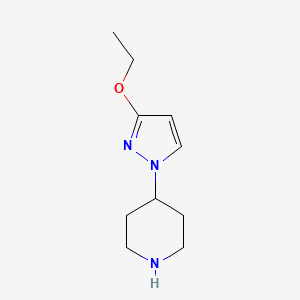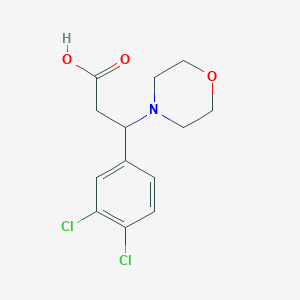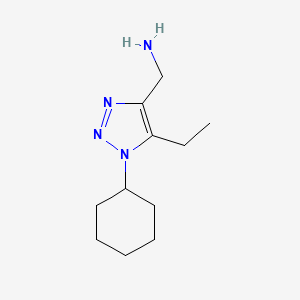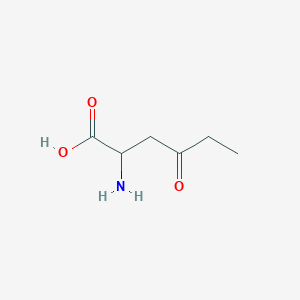
3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with sodium nitrite and water, followed by reduction to yield the target compound . Another approach includes the use of hydrazonoyl halides and potassium thiocyanate to form the thiadiazole ring .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid involves its interaction with molecular targets and pathways. In biological systems, the compound can inhibit the replication of bacterial and cancer cells by interfering with DNA synthesis. This is achieved through the disruption of nucleic acid structures and inhibition of key enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
2-Amino-5-methyl-1,3,4-thiadiazole: Shares structural similarities and exhibits comparable antimicrobial properties.
5-Amino-3-methyl-1,2,4-thiadiazole: Known for its antifungal and anticancer activities.
Uniqueness
3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
3-amino-3-(4-methylthiadiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2S/c1-3-6(12-9-8-3)4(7)2-5(10)11/h4H,2,7H2,1H3,(H,10,11) |
InChI Key |
QCNKVVAMACAZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate](/img/structure/B13250497.png)


amine](/img/structure/B13250515.png)
![9-[2-(methylamino)ethyl]-9H-purin-6-amine](/img/structure/B13250519.png)



![1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol](/img/structure/B13250535.png)
![1,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13250544.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13250553.png)
![(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13250560.png)
